molecular formula C10H8BrNO2 B1337905 5-Bromo-1-methyl-1H-indole-3-carboxylic acid CAS No. 400071-95-6

5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B1337905
CAS No.: 400071-95-6
M. Wt: 254.08 g/mol
InChI Key: WQZLFFJMRKTCMU-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-indole-3-carboxylic acid (BMICA) is a heterocyclic compound that has been used in a variety of scientific research applications. It is a brominated indole derivative with a carboxylic acid group, and has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology.

Scientific Research Applications

Synthesis of Derivatives and Complex Molecules

5-Bromo-1-methyl-1H-indole-3-carboxylic acid and its derivatives are essential in synthesizing complex molecules, demonstrating its pivotal role in the creation of anti-inflammatory compounds such as Herdmanine D. A method developed for the construction of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, through trifluoroacetylated indole-driven hydrolysis, underscores the regioselective advantages and the potential of such compounds in synthesizing amide derivatives via ultrasonic irradiation (Sharma et al., 2020).

Antimicrobial Properties

Research on brominated indole derivatives, including 6-bromo-1H-indole-3-carboxylic acid and its related molecules, has identified antimicrobial properties. These compounds, derived from Thorectandra and Smenospongia sponges, have shown inhibitory effects against Staphylococcus epidermidis, highlighting their potential as antimicrobial agents (Segraves & Crews, 2005).

Advances in Synthetic Methodologies

The advancement in synthetic methodologies for bromoindoles, including the efficient and regioselective dibromination of methyl indole-3-carboxylate to produce derivatives like 5,6-dibromoindoles, is significant. These developments facilitate the synthesis of natural and non-natural derivatives, expanding the utility of bromoindole derivatives in various chemical syntheses (Parsons et al., 2011).

Pharmacological and Biological Applications

The synthesis and characterization of novel indole derivatives, including those based on this compound, have been explored for their pharmacological potential. For instance, the development of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids and their molecular docking studies indicate their potential interactions with target proteins, suggesting applications in drug development and medicinal chemistry (Reddy et al., 2022).

Chemical Characterization and Analysis

The chemical characterization of this compound derivatives plays a critical role in understanding their properties and potential applications. Spectroscopic and computational studies, such as FT-IR, FT-Raman, UV, and NMR profiling, provide insights into the molecular structure, stability, and reactivity of these compounds, facilitating their application in various scientific and industrial fields (Almutairi et al., 2017).

Safety and Hazards

This chemical is considered hazardous. It can cause skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice if irritation occurs .

Biochemical Analysis

Biochemical Properties

5-Bromo-1-methyl-1H-indole-3-carboxylic Acid interacts with various enzymes, proteins, and other biomolecules. It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives

Cellular Effects

This compound has shown various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Properties

IUPAC Name

5-bromo-1-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-12-5-8(10(13)14)7-4-6(11)2-3-9(7)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZLFFJMRKTCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452689
Record name 5-Bromo-1-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400071-95-6
Record name 5-Bromo-1-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-methyl-1H-indole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1N Aqueous solution of sodium hydroxide (10 ml) was added at room temperature to a solution of 5-bromo-1-methyl-1H-indole-3-carboxylic acid ethyl ester (605 mg) in ethanol (10 ml) and stirred at 70° C. for three hours. After completion of the reaction, the reaction solution was cooled to room temperature, water and 1N hydrochloric acid aqueous solution were added and the precipitated solid was collected by filtration to give the titled compound (530 mg) as a white solid.
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5-bromo-1-methyl-1H-indole-3-carboxylic acid ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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